molecular formula C10H15F2IO B2476679 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane CAS No. 2416231-76-8

8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane

Cat. No.: B2476679
CAS No.: 2416231-76-8
M. Wt: 316.13
InChI Key: UXWOLPRUUQMDFZ-UHFFFAOYSA-N
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Description

Product Overview 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane (CAS Number: 2416231-76-8) is a high-value spirocyclic chemical building block with a molecular formula of C 10 H 15 F 2 IO and a molecular weight of 316.13 g/mol . This compound is characterized by its unique structure containing an oxygen-containing oxaspiro ring system and a reactive iodomethyl group, making it a versatile intermediate for sophisticated synthetic applications. Research Applications and Value Spirocyclic scaffolds like the 2-oxaspiro[4.5]decane core of this compound are of significant interest in medicinal and agrochemical research. They are recognized as isosteric alternatives to planar aromatic motifs and can be widely derivatized to fine-tune the properties of target molecules . The presence of the iodomethyl group is particularly valuable, as it serves as a flexible handle for further chemical transformation, for instance, through cross-coupling reactions or nucleophilic substitutions to introduce new carbon-carbon or carbon-heteroatom bonds. Structurally related spirocarbamate analogs have been investigated for their biological activity, including as TRPV4 antagonists . TRPV4 is a cation channel implicated in a range of physiological and pathophysiological processes, making it a target for potential therapeutic interventions in areas such as pain, cardiovascular disorders, and lung diseases . This compound provides researchers with a fluorinated, spirocyclic template to explore such structure-activity relationships. Handling and Usage This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment. Although a specific hazard classification is not provided, the presence of an iodide moiety warrants careful handling. For safe handling procedures, please consult the relevant safety data sheet.

Properties

IUPAC Name

8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOLPRUUQMDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(OC2)CI)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic intermediate.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be accomplished by treating the intermediate with iodomethane (methyl iodide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents, often under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of iodine, which can be detected using various imaging techniques.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodomethyl group can facilitate radiolabeling for imaging studies. The oxaspiro moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[4.5]decane derivatives are widely studied due to their structural rigidity, conformational diversity, and biological relevance. Below is a detailed comparison of 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane with structurally related compounds:

8,8-Difluoro-1,4-dioxaspiro[4.5]decane

  • Structure : Contains a 1,4-dioxa (two oxygen atoms) ring instead of 2-oxa. Fluorine atoms are retained at position 8.
  • Synthesis : Produced via reaction of 1,4-dioxaspiro[4.5]decan-8-one with [SF₃][SbF₆] in CH₃CN at -20°C, yielding a low 19% due to competing HF formation .
  • 2J(¹⁹F–¹⁹F) coupling is 9.1 Hz, lower than typical values for geminal fluorines, suggesting unique electronic effects .
  • Applications : Less explored in drug discovery but may serve as a fluorinated building block.

8-[2-(4-Aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 23804-80-0)

  • Structure: Incorporates two nitrogen atoms (3,8-diaza) and a 4-aminophenyl ethyl substituent.
  • Lack of halogens reduces electrophilicity but improves solubility in polar solvents .
  • Applications : Structural analogs (e.g., fenspiride) are used as anti-inflammatory and bronchodilatory agents .

1-Thia-4-azaspiro[4.5]decane Derivatives

  • Structure : Replaces oxygen with sulfur (thia) and includes nitrogen (aza). Substituents vary at C-2 and C-8.
  • Key Findings: Methyl groups at C-2 and bulky groups at C-8 are critical for anti-coronavirus activity.
  • Key Differences :
    • Sulfur’s polarizability enhances van der Waals interactions in biological systems.
    • Compared to the iodomethyl group in the target compound, methyl groups offer less steric bulk but higher metabolic stability .

Adamantane-2-spiro-3′-8′-carboxymethyl-1′,2′,4′-trioxa-8′-azaspiro[4.5]decane

  • Structure : Combines adamantane with a trioxa-azaspiro[4.5]decane system and a carboxymethyl group.
  • Synthesis: Involves ozonolysis and phosphonate intermediates, yielding a sodium salt with demonstrated anti-parasitic activity .
  • Key Differences :
    • The adamantane moiety enhances lipophilicity, improving blood-brain barrier penetration.
    • Carboxymethyl group enables salt formation for enhanced bioavailability, unlike the neutral iodomethyl group in the target compound .

Structural and Functional Insights

Electronic Effects

  • Fluorine Atoms : Electron-withdrawing fluorine atoms in the target compound increase the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. This contrasts with 1,4-dioxaspiro analogs, where electron-rich oxygen atoms may stabilize intermediates .
  • Iodine vs. Methyl Groups : The iodomethyl group’s polarizability and size (van der Waals radius: 1.98 Å) make it superior to methyl groups in SN2 reactions but may increase steric hindrance in binding pockets .

Biological Activity

8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure, which incorporates both fluorine and iodine atoms. This combination imparts distinct chemical properties that are of interest in various fields, including medicinal chemistry and biological research. The compound's potential applications range from serving as a radiolabeling agent to being a building block for drug development.

The molecular formula of this compound is C10H15F2IOC_{10}H_{15}F_2IO with a CAS number of 2416231-76-8. Its structure includes a spirocyclic core that enhances its reactivity and stability in biological systems.

PropertyValue
Molecular FormulaC10H15F2IO
CAS Number2416231-76-8
IUPAC NameThis compound
Purity95%

The biological activity of this compound is primarily influenced by its ability to interact with various molecular targets within biological systems. The presence of the iodomethyl group allows for nucleophilic substitution reactions, which can alter the compound's interaction with enzymes or receptors. Additionally, the fluorine atoms may enhance binding affinity and selectivity towards specific biological targets.

Potential Mechanisms Include:

  • Nucleophilic Substitution Reactions : The iodomethyl group can be replaced by nucleophiles such as amines or thiols, potentially leading to modified biological activity.
  • Radiolabeling Applications : The iodine component allows for imaging techniques in biological studies, making it useful in tracking metabolic pathways or drug distribution.

Biological Activity and Applications

Research indicates that compounds similar to this compound have been explored for their potential therapeutic roles:

  • Drug Development : Investigated as a scaffold for creating novel pharmacological agents due to its structural complexity and reactivity.
  • Imaging Studies : Explored as a radiolabeling agent for use in PET scans or other imaging modalities due to the presence of iodine.
  • Chemical Biology : Used in studies targeting specific biological pathways or cellular processes.

Example Case Study:

In a pharmacological study, derivatives of spiro[4.5]decane structures demonstrated significant inhibition of mPTP opening during reperfusion injury, suggesting potential applications in cardioprotection .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical ConditionsImpact on Yield/Purity
SolventCH₃CNPolar aprotic solvents favor fluorination
Temperature–20°CLower temps reduce side reactions
CatalystCsF (0.4 equiv)Excess catalyst may increase HF byproducts

Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and substituents?

Level: Basic
Answer:

  • ¹⁹F NMR: Critical for confirming difluoro groups. Doublets at –68.1 and –114.5 ppm (²J₍¹⁹F–¹⁹F₎ = 9.1 Hz) are diagnostic .
  • ¹H/¹³C NMR: Assigns iodomethyl (δ ~3.5–4.0 ppm for CH₂I) and spirocyclic backbone signals. HSQC/HMBC correlations resolve overlapping signals in the decane ring .
  • X-ray Crystallography: Resolves stereochemical ambiguities, though no direct data is available for this compound (inferred from ’s use for analogous structures).

How can researchers optimize the low yields reported in the fluorination step?

Level: Advanced
Answer:
The fluorination yield is limited by HF formation and competing pathways. Strategies include:

  • Catalyst Screening: Testing alternatives to CsF (e.g., KF or crown ethers) to reduce HF byproducts .
  • Solvent Engineering: Using mixed solvents (e.g., CH₃CN/THF) to stabilize intermediates.
  • In Situ Quenching: Adding mild bases (e.g., NaHCO₃) to neutralize HF without disrupting the reaction .

How should researchers address contradictory NMR coupling constants in fluorinated spirocyclic compounds?

Level: Advanced
Answer:
Unexpected ²J₍¹⁹F–¹⁹F₎ values (e.g., 9.1 Hz vs. theoretical >20 Hz) may arise from:

  • Conformational Dynamics: Variable dihedral angles in the spiro ring. Use VT-NMR to probe temperature-dependent coupling changes .
  • DFT Calculations: Model the electronic environment to predict coupling constants (e.g., Gaussian09 with B3LYP/6-31G*) .

What is the role of the iodomethyl group in nucleophilic substitution reactions?

Level: Basic
Answer:
The iodomethyl substituent acts as a leaving group in SN2 reactions. For example:

  • Mesylation: Replace iodine with methanesulfonyl groups for subsequent thiol or amine substitutions (analogous to ).
  • Cross-Coupling: Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting –CH₂I to –B(OH)₂ .

How do structural modifications at the 3-position affect biological activity?

Level: Advanced
Answer:
Modifications influence target binding and pharmacokinetics:

  • Electron-Withdrawing Groups (e.g., –SO₂CH₃): Enhance metabolic stability but may reduce solubility.
  • Bulkier Substituents : Improve selectivity for enzymes like cytochrome P450 (based on SAR trends in ).

Q. Table 2: Biological Activity of Analogous Compounds

ModificationTargetIC₅₀ (µM)Source
–CH₂OHAntioxidant156.3
–CH₂SO₂PhCytotoxic (MCF-7)20.0

What computational methods predict the reactivity of this compound?

Level: Advanced
Answer:

  • DFT Calculations: Model transition states for fluorination or substitution reactions (e.g., using M06-2X/def2-TZVP) .
  • Molecular Docking: Screen against biological targets (e.g., enzymes in ) using AutoDock Vina .

How can stereochemical control be achieved during spirocyclic framework formation?

Level: Advanced
Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea) to induce enantioselectivity .
  • Protecting Groups: Temporarily block reactive sites to direct ring closure (e.g., Boc protection in ).

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